Thiobenzate

Description

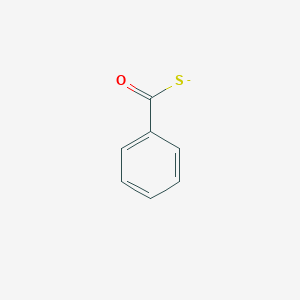

Structure

3D Structure

Properties

IUPAC Name |

thiobenzate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJGNTRUPZPVNG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5OS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Thiobenzoate from Benzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing thiobenzoate and its parent acid, thiobenzoic acid, from benzoyl chloride. The information presented is curated for professionals in research and development, with a focus on detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Core Synthesis Pathway: Nucleophilic Acyl Substitution

The principal method for the synthesis of thiobenzoate derivatives from benzoyl chloride is through a nucleophilic acyl substitution reaction. In this process, a sulfur-containing nucleophile attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the displacement of the chloride leaving group. The general transformation is depicted below:

Caption: General reaction scheme for thiobenzoate synthesis.

The choice of the sulfur nucleophile is critical and dictates the specific reaction conditions and the nature of the final product. The most common and well-documented nucleophile for the direct synthesis of thiobenzoic acid (the precursor to thiobenzoate salts) is potassium hydrosulfide (B80085) (KSH).[1]

Experimental Protocols

This section details the established laboratory procedures for the synthesis of thiobenzoic acid from benzoyl chloride.

Synthesis of Thiobenzoic Acid via Potassium Hydrosulfide

This classic and reliable method involves the reaction of freshly distilled benzoyl chloride with potassium hydrosulfide, which is typically prepared in situ by saturating an alcoholic solution of potassium hydroxide (B78521) with hydrogen sulfide (B99878) gas.[2]

Experimental Workflow:

Caption: Experimental workflow for thiobenzoic acid synthesis.

Detailed Methodology:

A solution of potassium hydroxide in 90% ethanol is prepared in a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube.[2] The solution is cooled and saturated with hydrogen sulfide gas until it is no longer alkaline.[2] The mixture is then further cooled to 10–15°C, and freshly distilled benzoyl chloride is added dropwise over approximately 1.5 hours, maintaining the temperature below 15°C.[2] After the addition is complete, the reaction mixture is stirred for another hour. The precipitated potassium chloride is removed by filtration and washed with 95% ethanol.[2] The filtrate is evaporated to dryness under reduced pressure. The resulting solid, primarily potassium thiobenzoate, is dissolved in cold water and extracted with benzene to remove any neutral byproducts.[2] The aqueous layer is then acidified with cold 6N hydrochloric acid and extracted with ether.[2] The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated.[2] The crude thiobenzoic acid is then purified by fractional distillation under reduced pressure.[2]

Quantitative Data

The yield and key physical properties of thiobenzoic acid synthesized by the potassium hydrosulfide method are summarized in the table below. It is crucial to use freshly distilled benzoyl chloride, as undistilled starting material can lower the yield by 20–30%.[2]

| Parameter | Value | Reference |

| Yield | 61–76% | [2] |

| Boiling Point | 85–87°C at 10 mm Hg | [2] |

| 95–97°C at 15 mm Hg | [2] | |

| Refractive Index (n_D^20) | 1.6027 (crude) | [2] |

| 1.6030 (redistilled) | [2] | |

| pKa | ~2.5 | [1] |

| Appearance | Yellow-orange liquid | [1][2] |

Alternative Synthetic Approaches

While the potassium hydrosulfide route is well-established, other methods for the synthesis of thiobenzoate derivatives from benzoyl chloride have been reported.

Reaction with Thiols to Form Thioesters

Benzoyl chloride readily reacts with thiols (R-SH) in the presence of a base to form the corresponding S-thioesters.[3][4] The base, such as sodium hydroxide, deprotonates the thiol to form the more nucleophilic thiolate anion.[4][5]

Reaction Pathway:

Caption: Synthesis of thioesters from benzoyl chloride and thiols.

One-Pot Synthesis using Thiourea (B124793)

A one-pot procedure for the preparation of thioesters from benzoyl chlorides and thiourea has been developed.[6] This method involves the in situ generation of the thioacid from the reaction of thiourea and the benzoyl chloride, which then reacts with an alkyl halide.[6]

Phase-Transfer Catalysis

For reactions involving immiscible aqueous and organic phases, such as the reaction of an aqueous solution of a hydrosulfide salt with benzoyl chloride in an organic solvent, phase-transfer catalysis (PTC) can be employed to enhance the reaction rate.[7][8] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[7] This can lead to increased yields and reduced reaction times.[9]

Safety Considerations

-

The synthesis of thiobenzoic acid should be conducted in a well-ventilated fume hood due to the evolution of hydrogen sulfide, which is a toxic and flammable gas.[2]

-

Benzoyl chloride is corrosive and a lachrymator; appropriate personal protective equipment should be worn.

-

The reaction with potassium hydroxide and hydrogen sulfide is exothermic and requires careful temperature control.[2]

-

All chemical waste should be disposed of in accordance with local regulations.[2]

References

- 1. Thiobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. BJOC - One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea [beilstein-journals.org]

- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 8. Phase transfer catalyst in organic synthesis [wisdomlib.org]

- 9. crdeepjournal.org [crdeepjournal.org]

S-Aryl Thiobenzoates: A Comprehensive Technical Guide to their Physical and Chemical Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of S-aryl thiobenzoates. This class of compounds holds significant interest in medicinal chemistry and drug development due to their unique reactivity and utility as synthetic intermediates. This document outlines their synthesis, key physicochemical characteristics, and analytical methodologies, offering a valuable resource for researchers in the field.

Physicochemical Properties

S-aryl thiobenzoates are typically crystalline solids with moderate to high melting points, influenced by the nature and position of substituents on both the aryl and benzoyl rings. They are generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, but exhibit poor solubility in water.

Table 1: Physical Properties of Selected S-Aryl Thiobenzoates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| S-Phenyl benzothioate | C₁₃H₁₀OS | 214.28 | 53-55 | Colorless crystals[1] |

| S-p-Tolyl benzothioate | C₁₄H₁₂OS | 228.31 | 75-76 | White solid |

| S-p-Tolyl-2-methylbenzothioate | C₁₅H₁₄OS | 242.33 | 78-80 | White solid |

| S-p-Tolyl-3-methylbenzothioate | C₁₅H₁₄OS | 242.33 | 60-61 | White solid |

| S-p-Tolyl-3-fluorobenzothioate | C₁₄H₁₁FOS | 246.30 | 69.5-70.5 | White solid |

| S-p-Tolyl naphthothioate | C₁₈H₁₄OS | 278.37 | 79.5-80.5 | White solid |

| S-Phenyl 4-methoxybenzothioate | C₁₄H₁₂O₂S | 244.31 | Not Reported | Not Reported[2] |

Chemical Properties and Reactivity

The chemical reactivity of S-aryl thiobenzoates is dominated by the thioester linkage. This functional group is susceptible to nucleophilic attack, making these compounds valuable acylating agents and versatile intermediates in organic synthesis.

Hydrolysis: S-aryl thiobenzoates can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and a thiol. The rate of hydrolysis is generally slower than that of their corresponding oxygen esters, providing a degree of stability that is advantageous in certain synthetic applications.

Oxidation/Reduction: The sulfur atom in the thioester linkage can be oxidized to the corresponding sulfoxide (B87167) and sulfone under appropriate conditions, offering a route to further functionalization. Conversely, the thioester can be reduced to the corresponding alcohol and thiol.

Cross-Coupling Reactions: S-aryl thiobenzoates can participate in various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of S-Aryl Thiobenzoates

Several synthetic methodologies have been developed for the preparation of S-aryl thiobenzoates, with gold-catalyzed and palladium-catalyzed cross-coupling reactions being among the most efficient.

Gold-Catalyzed C-S Cross-Coupling

A straightforward and efficient protocol for the synthesis of S-aryl thiobenzoates involves the gold-catalyzed C-S cross-coupling of aryl iodides with silver thiobenzoates.[3][4] This method demonstrates good tolerance for various functional groups and offers moderate to excellent yields under mild reaction conditions.[3][4]

Palladium-Catalyzed Thiocarbonylation

An alternative and widely used method is the palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides. This reaction proceeds in the presence of carbon monoxide and a palladium catalyst to provide S-aryl thioesters in good to excellent yields.[5]

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of S-Aryl Thiobenzoates

To an autoclave are added the aryl iodide (1.0 mmol), aryl sulfonyl hydrazide (1.0 mmol), bis(dibenzylideneacetone)dipalladium(0) (0.05 mmol), 1,4-bis(diphenylphosphino)butane (B1266417) (0.05 mmol), 1,4-diazabicyclo[2.2.2]octane (1.0 mmol), and toluene (B28343) (3 mL). The autoclave is sealed, purged three times with carbon monoxide, and then pressurized to 8.0 atm with CO. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the excess CO is carefully discharged. The reaction is quenched with saturated aqueous NH₄Cl, diluted with ethyl acetate, and washed with saturated aqueous NaCl. The organic layer is dried over anhydrous Mg₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Characterization Techniques

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of S-aryl thiobenzoates. The chemical shifts of the aromatic protons and carbons provide information about the substitution pattern on the aryl rings. The carbonyl carbon of the thioester typically appears in the range of δ 190-195 ppm in the ¹³C NMR spectrum.

IR spectroscopy is a useful tool for identifying the characteristic functional groups in S-aryl thiobenzoates. The most prominent absorption is the C=O stretching vibration of the thioester, which typically appears in the region of 1660-1700 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of S-aryl thiobenzoates. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Reversed-phase HPLC is a common technique for assessing the purity of S-aryl thiobenzoates and for monitoring reaction progress. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection.

Role in Drug Development and Logical Relationships

While specific signaling pathways for S-aryl thiobenzoates as a class are not extensively documented, their importance in drug development lies in their utility as versatile synthetic intermediates. The thioester functionality allows for facile modification and conjugation, making them valuable building blocks for the synthesis of more complex, biologically active molecules. Their controlled reactivity enables their use in the construction of various pharmacophores.

Caption: Logical workflow illustrating the central role of S-aryl thiobenzoates as synthetic intermediates in the path from simple starting materials to potential drug candidates.

Conclusion

S-aryl thiobenzoates represent a significant class of compounds with a rich chemistry that is highly relevant to drug discovery and development. Their stable yet reactive nature makes them ideal intermediates for the synthesis of complex molecular architectures. This guide provides a foundational understanding of their synthesis, properties, and analytical characterization to aid researchers in leveraging the full potential of these valuable chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiobenzoic acid, 4-methoxy-, S-phenyl ester | C14H12O2S | CID 584686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C-S Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Comparative Analysis of the Acidity of Thiobenzoic Acid and Benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of thiobenzoic acid in comparison to its structural analog, benzoic acid. Key physicochemical data, including pKa values, are presented alongside a discussion of the underlying principles governing their relative acidities. Furthermore, detailed experimental methodologies for pKa determination are outlined to support researchers in their own investigations.

Introduction

In the landscape of organic chemistry and drug development, the acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter. It influences a compound's solubility, lipophilicity, and its interactions with biological targets. Benzoic acid is a well-characterized carboxylic acid, but its thio-analog, thiobenzoic acid, where a sulfur atom replaces one of the carboxylic oxygen atoms, exhibits significantly different acidic properties. Understanding these differences is crucial for applications ranging from synthetic chemistry to the design of novel therapeutic agents. This guide will explore the quantitative and qualitative aspects of this acidity difference.

Quantitative Acidity: A Comparative Overview

The acidity of an acid is inversely related to its pKa value; a lower pKa signifies a stronger acid. Thiobenzoic acid is a considerably stronger acid than benzoic acid. The pKa values for both compounds are summarized in the table below.

| Compound | Structure | Functional Group | pKa (at 25 °C) | Acidity Relative to Benzoic Acid |

| Benzoic Acid | C₆H₅COOH | Carboxylic Acid | ~4.20[1][2][3] | - |

| Thiobenzoic Acid | C₆H₅COSH | Thiocarboxylic S-acid | ~2.48[4] | ~100x more acidic[4] |

Table 1: Comparison of pKa Values for Benzoic Acid and Thiobenzoic Acid.

The Structural Basis for Enhanced Acidity in Thiobenzoic Acid

The nearly 100-fold increase in acidity of thiobenzoic acid compared to benzoic acid can be attributed to the fundamental differences between sulfur and oxygen, specifically concerning the stability of the conjugate base formed upon deprotonation.

When an acid donates a proton (H⁺), it forms its conjugate base. The stability of this conjugate base is paramount: a more stable conjugate base corresponds to a stronger acid.

-

Benzoate (B1203000) Ion (C₆H₅COO⁻): The conjugate base of benzoic acid, the benzoate ion, stabilizes the negative charge through resonance, delocalizing it across the two oxygen atoms.

-

Thiobenzoate Ion (C₆H₅COS⁻): The conjugate base of thiobenzoic acid, the thiobenzoate ion, also experiences resonance. However, the primary reason for its greater stability lies in the properties of the sulfur atom. Sulfur is in the third period of the periodic table, making it larger and more polarizable than the second-period element, oxygen. This allows the negative charge on the thiobenzoate anion to be dispersed over a larger, more diffuse electron cloud, resulting in a more stable anion. This superior charge stabilization makes the parent thiobenzoic acid more willing to donate its proton, hence its lower pKa.

References

Spectroscopic Characterization of Thiobenzoate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiobenzoate compounds, characterized by a thioester linkage to a benzene (B151609) ring, are a class of molecules with significant relevance in organic chemistry, materials science, and pharmacology. Their unique electronic and steric properties, conferred by the presence of a sulfur atom in the ester linkage, make them valuable synthons and pharmacophores. A thorough understanding of their structure and purity is paramount for their effective application, necessitating a comprehensive spectroscopic characterization. This technical guide provides an in-depth overview of the key spectroscopic techniques used to elucidate the structure and properties of thiobenzoate compounds, complete with detailed experimental protocols and data interpretation.

Core Spectroscopic Techniques

The structural elucidation of thiobenzoate compounds relies on a suite of spectroscopic methods, each providing unique insights into the molecular framework. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a thiobenzoate will typically show signals for the aromatic protons on the benzene ring and the protons of the S-alkyl or S-aryl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the thioester group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the thioester group is a key diagnostic signal, typically appearing significantly downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For thiobenzoates, the most characteristic absorption bands are the C=O stretching of the thioester and the C-S stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like thiobenzoates exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern on the benzene ring and the nature of the sulfur substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thiobenzoates involve cleavage of the thioester bond.[1][2]

Spectroscopic Data for Key Thiobenzoate Compounds

The following tables summarize the key spectroscopic data for two common thiobenzoate compounds: S-methyl thiobenzoate and S-ethyl thiobenzoate.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| S-methyl thiobenzoate | CDCl₃ | ~7.95 | m | 2H, aromatic (ortho) |

| ~7.55 | m | 1H, aromatic (para) | ||

| ~7.45 | m | 2H, aromatic (meta) | ||

| 2.45 | s | 3H, S-CH₃ | ||

| S-ethyl thiobenzoate | CDCl₃ | ~7.95 | m | 2H, aromatic (ortho) |

| ~7.55 | m | 1H, aromatic (para) | ||

| ~7.45 | m | 2H, aromatic (meta) | ||

| 3.05 | q | 2H, S-CH₂ | ||

| 1.35 | t | 3H, CH₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |

| S-methyl thiobenzoate | CDCl₃ | ~192.0 | C=O |

| ~137.0 | Aromatic (quaternary) | ||

| ~133.0 | Aromatic (para) | ||

| ~128.5 | Aromatic (meta) | ||

| ~127.0 | Aromatic (ortho) | ||

| ~11.5 | S-CH₃ | ||

| S-ethyl thiobenzoate | CDCl₃ | ~191.5 | C=O |

| ~137.5 | Aromatic (quaternary) | ||

| ~133.0 | Aromatic (para) | ||

| ~128.5 | Aromatic (meta) | ||

| ~127.0 | Aromatic (ortho) | ||

| ~23.5 | S-CH₂ | ||

| ~15.0 | CH₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 3: FTIR Spectroscopic Data

| Compound | Wavenumber (cm⁻¹) | Assignment |

| S-methyl thiobenzoate | ~1685 | C=O stretch (thioester) |

| ~1205 | C-O stretch (ester-like) | |

| ~690 | C-S stretch | |

| S-ethyl thiobenzoate | ~1685 | C=O stretch (thioester) |

| ~1205 | C-O stretch (ester-like) | |

| ~690 | C-S stretch |

Table 4: UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) |

| S-methyl thiobenzoate | Ethanol | ~245, ~285 |

| S-ethyl thiobenzoate | Ethanol | ~245, ~285 |

Table 5: Mass Spectrometry Data

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| S-methyl thiobenzoate | 152 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |

| S-ethyl thiobenzoate | 166 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of thiobenzoate compounds. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the thiobenzoate compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

FTIR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR accessory.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment (or the ATR crystal) to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the thiobenzoate compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

-

Instrument Setup:

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Data Acquisition:

-

Replace the reference cuvette with a cuvette containing the sample solution.

-

Scan the absorbance of the sample over the desired wavelength range (typically 200-400 nm for thiobenzoates).

-

-

Data Processing:

-

The software will automatically subtract the baseline spectrum from the sample spectrum.

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the thiobenzoate compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.

-

Instrument Setup:

-

Select an appropriate GC column (e.g., a nonpolar or medium-polarity column).

-

Set the GC oven temperature program, starting at a low temperature and ramping up to a higher temperature to ensure good separation.

-

Set the injector temperature and the transfer line temperature to ensure efficient vaporization and transfer of the sample to the mass spectrometer.

-

Tune the mass spectrometer to ensure accurate mass assignments.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The mass spectrometer will acquire mass spectra continuously as the components elute from the GC column.

-

-

Data Processing:

-

Identify the peak corresponding to the thiobenzoate compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Visualization of Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized thiobenzoate compound.

Caption: General workflow for thiobenzoate characterization.

Thioesters in Cellular Signaling

Thioesters are critical intermediates in numerous metabolic and signaling pathways. One such example is the role of acyl-protein thioesterases in regulating protein function through depalmitoylation. Palmitoylation is a reversible post-translational modification where a palmitoyl (B13399708) group is attached to a cysteine residue of a protein via a thioester linkage, often affecting the protein's localization and activity.

Caption: Thioester role in protein palmitoylation cycle.

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of thiobenzoate compounds. By following the outlined protocols and utilizing the provided reference data, researchers can confidently determine the structure, purity, and properties of these important molecules.

References

The Diverse Biological Activities of Thiobenzate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiobenzate derivatives, organosulfur compounds characterized by a thioester or thioamide linkage to a benzene (B151609) ring, have emerged as a versatile scaffold in medicinal chemistry. Their unique physicochemical properties, conferred by the presence of a sulfur atom, have led to the discovery of a wide range of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

This compound and related thio- derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi.[1] The introduction of a sulfur atom can enhance the lipophilicity and reactivity of the molecule, facilitating its interaction with microbial targets.

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | Activity Metric | Value | Reference |

| 2-Thioxobenzo[g]quinazolin-4(3H)-one derivatives | Gram-positive bacteria (e.g., S. aureus) | MIC | Potent activity reported | [1] |

| 2-Thioxobenzo[g]quinazolin-4(3H)-one derivatives | Gram-negative bacteria (e.g., E. coli) | MIC | Significant activity reported | [1] |

| 2-Thioxobenzo[g]quinazolin-4(3H)-one derivatives | Fungi (e.g., C. albicans) | MIC | Strong activity reported | [1] |

| Thiophene (B33073) derivatives | Colistin-resistant A. baumannii | MIC50 | 16-32 mg/L | [2] |

| Thiophene derivatives | Colistin-resistant E. coli | MIC50 | 8-32 mg/L | [2] |

| Thiazole (B1198619) derivatives | S. aureus (Gram-positive) | MIC | Activity compared to Norfloxacin and Ciprofloxacin | [3] |

| Thiazole derivatives | E. coli (Gram-negative) | MIC | Activity compared to Norfloxacin and Ciprofloxacin | [3] |

| o- and p-hydroxybenzoic acid thiosemicarbazides | E. coli, C. albicans | Zone of inhibition | >20 mm indicates expressed activity | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar (B569324) well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1]

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Bacterial or fungal cultures

-

Test compounds (this compound derivatives)

-

Reference antibiotics (e.g., ampicillin, gentamicin, amphotericin B)

-

Sterile cork borer or well cutter

-

Incubator

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

Once the agar solidifies, inoculate the plates uniformly with the test microorganism.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined concentration of the test compound solution to the wells.

-

Add reference antibiotic solutions to separate wells as positive controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizing the Mechanism of Action

Anticancer Activity

Several this compound and related derivatives have exhibited promising anticancer activity against various cancer cell lines.[5][6] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | IC50 | 1.11 | [6] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | IC50 | 1.74 | [6] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | IC50 | 7.0 | [6] |

| NSAID Thioesters (2b, 3b, 6a, 7a, 7b, 8a) | HepG2, MCF-7, HCT-116, Caco-2 | IC50 | Potent broad-spectrum activity reported | [7] |

| Thiazole derivative 4c | MCF-7 | IC50 | 2.57 | [8] |

| Thiazole derivative 4c | HepG2 | IC50 | 7.26 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Anticancer Signaling Pathways

Anti-inflammatory Activity

Certain this compound derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[9]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Target | Activity Metric | Value (µM) | Reference |

| Benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives | COX-2 | Inhibition | Potent inhibition reported | [9] |

| NSAID Thioesters (2b, 3b, 6a, 7a, 7b, 8a, 8b) | COX-2 | IC50 | ~0.20–0.69 | [7] |

| NSAID Thioesters | COX-1 | IC50 | >50 | [7] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (this compound derivatives)

-

Reference inhibitors (e.g., celecoxib)

-

Assay buffer

-

Detection reagents (e.g., for measuring prostaglandin (B15479496) E2)

-

Microplate reader

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a reference inhibitor.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

Visualizing the COX-2 Inhibition Pathway

Enzyme Inhibition

Beyond their roles in specific disease pathways, this compound derivatives have been shown to inhibit a variety of other enzymes, highlighting their broad therapeutic potential.[10][11]

Quantitative Data: Enzyme Inhibition

| Compound Class | Enzyme | Activity Metric | Value | Reference |

| Thioesters from 2-sulfenyl ethylacetate | Phospholipase A2 (PLA2) | IC50 | Micromolar concentrations | [10] |

| Thioesters from 2-sulfenyl ethylacetate | Snake Venom Metalloproteinase (SVMP) | IC50 | ~10 times higher than for PLA2 | [10] |

| Thiomers | Aminopeptidase N | Inhibition | Significant improvement in drug stability | [11] |

| Thiazole derivative 4c | VEGFR-2 | IC50 | 0.15 µM | [8] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test compounds (this compound derivatives)

-

Reference inhibitors

-

Assay buffer

-

Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

-

In a suitable reaction vessel (e.g., a microplate well), combine the assay buffer, the target enzyme, and various concentrations of the test compound or a reference inhibitor.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using an appropriate detection method.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition and calculate the IC50 value.

Visualizing the General Workflow for Enzyme Inhibition Screening

Conclusion

This compound derivatives represent a promising class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their ability to inhibit a range of enzymes, underscores their potential in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic applications of this versatile chemical scaffold further. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 3. Synthesis, characterization, and antimicrobial activity of some thiazole derivatives [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of new benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as potential selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thiomatrix.com [thiomatrix.com]

Thioester bond formation mechanisms in prebiotic chemistry

An In-depth Technical Guide to Prebiotic Thioester Bond Formation Mechanisms

Introduction

Thioester bonds, high-energy linkages analogous to ester bonds but with a sulfur atom replacing an oxygen, are central to modern metabolism. They are exemplified by acetyl-coenzyme A, a key player in the citric acid cycle and numerous biosynthetic pathways. The "Thioester World" hypothesis, proposed by Christian de Duve, posits that these molecules played a pivotal role in the origin of life, providing the necessary energy for the formation of more complex molecules in a prebiotic Earth.[1][2][3] This guide provides a technical overview of the primary proposed mechanisms for the non-enzymatic formation of thioester bonds under plausible prebiotic conditions, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals in this field.

Condensation Reactions in Evaporative Environments

One of the most robust and prebiotically plausible routes to thioester formation involves the removal of water from a system containing thiols and carboxylic acids, driving the condensation reaction forward. This process is often simulated in the laboratory through "dry-down" experiments, where aqueous solutions of the reactants are heated to evaporate the solvent.

Mercaptoacids and Amino Acids

Recent studies have demonstrated that mercaptoacids can react with amino acids under evaporative conditions to form thiodepsipeptides, which are oligomers containing both thioester and amide bonds.[1][4][5] This reaction proceeds through the initial formation of a thioester bond between two mercaptoacid molecules or between a mercaptoacid and an amino acid, followed by a thioester-amide exchange.[4][5]

| Reactants | Temperature (°C) | Initial pH | Conversion of Alanine (%) | Reference |

| Thioglycolic acid, Alanine | 65 | 3.5 | 90 | [6] |

| Thioglycolic acid, Alanine | 65 | 5.5 | 89 | [6] |

| Thioglycolic acid, Alanine | 65 | 6.5 | 71 | [6] |

| Thioglycolic acid, Alanine | 65 | 7.0 | 42 | [6] |

| Thioglycolic acid, Alanine | 25 | ~3 | 4 | [6] |

| Thioglycolic acid, Alanine | 37 | ~3 | 6 | [6] |

| Thioglycolic acid, Alanine | 50 | ~3 | 23 | [6] |

| Thioglycolic acid, Alanine | 65 | ~3 | 83 | [6] |

-

Prepare an aqueous solution of L-alanine and thioglycolic acid (typically in a 1:5 molar ratio).[7]

-

Adjust the initial pH of the solution using imidazole, if necessary.

-

Transfer the solution to a reaction vessel (e.g., a glass vial).

-

Place the vessel in an anaerobic chamber to mimic the anoxic conditions of the early Earth.

-

Heat the sample at a constant temperature (e.g., 65°C) for a specified period (e.g., one week) to allow for complete evaporation of the solvent and subsequent reaction in the dry state.[7]

-

Analyze the resulting products using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Caption: Condensation of a mercaptoacid and an amino acid to form a thioester.

1,4-Diacids and Thiols on Mineral Surfaces

The formation of thioesters from 1,4-dicarboxylic acids, components of the reverse tricarboxylic acid (rTCA) cycle, has been demonstrated under drying conditions in the presence of silica (B1680970).[2][8] In this scenario, the diacid first forms a cyclic anhydride (B1165640), which is then opened by a thiol to yield a thioester.[2][8]

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Succinic Acid | Coenzyme M | Silica | 70 | 16 | 9 | [8] |

| Succinic Acid | Coenzyme M | Silica | 100 | 18 | 18 | [8] |

| Citric Acid | Coenzyme M | Silica + ZnCl₂ | 100 | 18 | 29 | [8] |

-

Prepare an aqueous solution of a 1,4-dicarboxylic acid (e.g., succinic acid) and a thiol (e.g., coenzyme M).

-

Add silica gel to the solution.

-

Heat the mixture at a specified temperature (e.g., 70-100°C) to evaporate the water.

-

Continue heating the dry mixture for a designated period.

-

The resulting thioester can be analyzed by NMR spectroscopy.

Caption: Pathway for thioester formation from a 1,4-diacid.

Geoelectrochemistry in Hydrothermal Vents

Primordial deep-sea hydrothermal systems are another proposed location for prebiotic synthesis. The electrochemical potential gradients that exist across the porous walls of these vents, which are rich in sulfide (B99878) minerals, could have driven the reduction of carbon dioxide.

Recent experiments have shown that nickel sulfide (NiS), when subjected to a geoelectrically plausible potential, can reduce CO₂ to carbon monoxide (CO).[9][10][11] This surface-bound CO can then react with thiols, such as methanethiol, to form thioesters, like S-methyl thioacetate (B1230152), at room temperature and neutral pH.[9][10][11]

| Catalyst | Potential (V vs. SHE) | Reactants | Yield of S-methyl thioacetate (%) | Reference |

| NiS | -0.6 to -1.0 | CO₂, Methanethiol | up to 35 (based on CO) | [9][11] |

| NiS/FeS (50:50) | -0.6 to -1.0 | CO₂, Methanethiol | 27 | [9][11] |

| NiS/CoS (50:50) | -0.6 to -1.0 | CO₂, Methanethiol | 56 | [9][10][11] |

-

Synthesize nickel sulfide (NiS) particles.

-

In an electrochemical cell, use the NiS as the working electrode.

-

Saturate an electrolyte solution (e.g., NaCl solution) with CO₂.

-

Apply a constant potential (e.g., -1.0 V vs. SHE) to the NiS electrode for an extended period (e.g., 7 days) to facilitate CO₂ reduction to surface-bound CO.

-

Introduce a thiol (e.g., methanethiol) to the system and incubate for a further period (e.g., 7 days).

-

Analyze the products in the solution by methods such as gas chromatography-mass spectrometry (GC-MS).

Caption: Geoelectrochemical thioester synthesis at a NiS surface.

Volcanic Gas-Mediated Synthesis

Volcanic eruptions were common on the early Earth and released a variety of reactive gases into the atmosphere. One such gas, carbonyl sulfide (COS), has been shown to be a potent agent for peptide bond formation in aqueous solutions under mild conditions.[12][13][14] The reaction is believed to proceed through the formation of a highly reactive N-carboxyanhydride intermediate, which is conceptually related to thioester activation. This process can lead to peptide yields of up to 80% in minutes to hours at room temperature.[6][12][13][14]

| Amino Acid | Additives | Time | Yield (%) | Reference |

| L-Phenylalanine | None | 24 h | 37 | [14] |

| L-Phenylalanine | Fe(CN)₆³⁻ | 5 min | 78 | [14] |

| L-Phenylalanine | Cd²⁺ | 1.5 h | 80 | [14] |

| L-Leucine | None | 24 h | 59 | [14] |

-

Prepare an aqueous solution of one or more α-amino acids.

-

Introduce carbonyl sulfide (COS) gas into the reaction vessel.

-

Maintain the reaction at room temperature for a specified duration, ranging from minutes to hours.

-

Optionally, include metal ions (e.g., Cd²⁺) or other additives to catalyze the reaction.

-

Quench the reaction and analyze the peptide products by HPLC-MS.

Caption: COS-mediated activation of an amino acid leading to peptide formation.

The formation of thioester bonds is a critical step in many origin-of-life scenarios. The mechanisms outlined in this guide—condensation reactions in evaporative environments, geoelectrochemical synthesis in hydrothermal vents, and activation by volcanic gases—represent plausible and experimentally supported pathways for the abiotic synthesis of these vital molecules. The provided quantitative data and experimental protocols offer a valuable resource for researchers seeking to further investigate the role of thioesters in the emergence of life. The continued exploration of these and other potential prebiotic pathways will undoubtedly shed more light on the chemical origins of metabolism and the transition from a non-living to a living world.

References

- 1. Thioesters pave the path to robust formation of prebiotic peptides - American Chemical Society [acs.digitellinc.com]

- 2. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. Thioesters provide a plausible prebiotic path to proto-peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Carbonyl sulfide-mediated prebioti ... | Article | H1 Connect [archive.connect.h1.co]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Thioester synthesis through geoelectrochemical CO2 fixation on Ni sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonyl sulfide-mediated prebiotic formation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Carbonyl Sulfide-Mediated Prebiotic Formation of Peptides | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

The Thioester World: A Linchpin in the Chemical Origins of Life

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of life from a prebiotic chemical milieu remains one of the most profound questions in science. Among the various hypotheses, the "Thioester World" theory posits a central role for thioesters as primordial energy currency and key intermediates in the synthesis of life's foundational molecules.[1][2][3] This technical guide provides a comprehensive overview of the critical role of thioesters in the origin of life, detailing their prebiotic synthesis, catalytic activities, and their pivotal function in the formation of peptides and other essential biomolecules. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating fundamental pathways and concepts through Graphviz diagrams.

Introduction: The Significance of Thioesters

Thioesters, organosulfur compounds with the structure R-C(=O)-S-R', are high-energy molecules that occupy a central position in contemporary metabolism, most notably in the form of acetyl-CoA.[3][4] Their significance extends to the synthesis and degradation of a wide array of biomolecules, including fatty acids, peptides, and sterols.[3] This central role in modern biochemistry has led to the hypothesis that thioesters were crucial players in the prebiotic world, potentially predating ATP as the primary energy-carrying molecules.[2][3] The "Thioester World" hypothesis, proposed by Christian de Duve, suggests that these reactive molecules provided the necessary energy for the chemical reactions that led to the formation of more complex structures, eventually giving rise to self-replicating systems.[2]

Thioesters are considered prebiotically plausible due to the likely abundance of their constituent elements—sulfur, carbon, hydrogen, and oxygen—on the early Earth.[2][5] Thiols, in particular, are thought to have been readily available near sources of hydrogen sulfide (B99878).[5] The unique chemical properties of thioesters, being susceptible to nucleophilic attack by thiols and amines while remaining relatively stable in aqueous environments, make them ideal candidates for driving prebiotic chemistry.

Prebiotic Synthesis of Thioesters

A critical aspect of the "Thioester World" hypothesis is the plausible formation of thioesters under prebiotic conditions. Research has demonstrated several potential pathways for their abiotic synthesis.

Synthesis from Aldehydes and Thiols

One of the earliest proposed mechanisms involves the reaction of aldehydes with thiols. For instance, the "energy-rich" thioester, N-acetyl-S-lactoylcysteine, can be formed from low concentrations of glyceraldehyde and N-acetylcysteine under anaerobic conditions at ambient temperature in aqueous phosphate (B84403) solutions.[6] This reaction is thought to proceed through the dehydration of glyceraldehyde to pyruvaldehyde, which then reacts with the thiol to form a hemithioacetal that rearranges to the thioester.[6]

Geoelectrochemical Synthesis

Recent studies have shown that thioesters can be synthesized through geoelectrochemical CO2 fixation in primordial ocean hydrothermal systems.[4] In this scenario, nickel sulfide (NiS), when partially reduced, facilitates the formation of S-methyl thioacetate (B1230152) from CO2 and methanethiol.[4] This process involves the electroreduction of CO2 to CO, followed by a reaction between CO and the thiol, a mechanism that mirrors aspects of the modern acetyl-CoA pathway.[4]

Formation via Cyclic Anhydrides in Wet-Dry Cycles

Wet-dry cycles, a common feature of the prebiotic Earth, could have also facilitated thioester synthesis.[7][8] It has been proposed that 1,4-dicarboxylic acids, key components of the reverse tricarboxylic acid (rTCA) cycle, can form cyclic anhydrides under drying conditions.[8][9] These activated anhydrides can then react with thiols to produce thioesters, providing a pathway for the formation of analogs of succinyl-CoA and citryl-CoA.[8]

Quantitative Data on Thioester-Mediated Reactions

The efficiency and conditions of prebiotic reactions are crucial for their plausibility. The following tables summarize key quantitative data from experimental studies on thioester formation and reactivity.

| Reactants | Conditions | Product | Yield/Conversion | Reference |

| 2 mM Glyceraldehyde, 2 mM N-acetylcysteine | 500 mM sodium phosphate (pH 7.0), anaerobic, ambient temperature | N-acetyl-S-lactoylcysteine | ~3% per day conversion of glyceraldehyde | [6] |

| 20 mM Formaldehyde, 20 mM Glycolaldehyde, 20 mM NH4Cl, 23 mM 3-mercaptopropionic acid | pH 5.2, 40°C, 35 days | Alanine (B10760859) (via amino acid thioester intermediate) | 1.8% based on initial formaldehyde | [10] |

| Thioglycolic acid (tg) and Alanine (Ala) (5:1 molar ratio) | Dry-down at 65°C for 7 days, unbuffered, mildly acidic (pH ~3) | Thiodepsipeptides and peptides | 83% of Ala converted into oligomers | [5] |

| Thioglycolic acid (tg) and Alanine (Ala) | Dry-down at 25°C for 1 week | Oligomers | 4% of Ala converted | [5] |

| Thioglycolic acid (tg) and Alanine (Ala) | Dry-down at 37°C for 1 week | Oligomers | 6% of Ala converted | [5] |

| Thioglycolic acid (tg) and Alanine (Ala) | Dry-down at 50°C for 1 week | Oligomers | 23% of Ala converted | [5] |

Table 1: Prebiotic Thioester and Peptide Synthesis Yields

| Thioester | Nucleophile | Rate Constant (k_ex) | Reference |

| T1 (a model thioester) | Cysteine | 7.0 M⁻¹ s⁻¹ | [11] |

| T2 (a model thioester) | Cysteine | 31 M⁻¹ s⁻¹ | [11] |

| T3 (a model thioester) | Cysteine | 1.1 M⁻¹ s⁻¹ | [11] |

| T2 (a model thioester) | Imidazole (B134444) | 0.12 M⁻¹ s⁻¹ | [11] |

Table 2: Reactivity of Model Thioesters with Nucleophiles

The Role of Thioesters in Peptide Synthesis

The formation of peptides from amino acids is a fundamental step in the origin of life, and thioesters are hypothesized to have been key players in this process.[5][12][13] The high activation energies and unfavorable thermodynamics of direct amino acid condensation are significant hurdles that thioester-mediated pathways can overcome.[5][7]

Thioester-Amide Exchange

A plausible mechanism for prebiotic peptide bond formation is the thioester-amide exchange.[5][7] In this process, a thiol and a carboxylic acid first condense to form a thioester.[5] This thioester can then react with an amino acid, where the amino group acts as a nucleophile, displacing the thiol and forming a peptide bond.[5] This reaction is analogous to the formation of depsipeptides from ester intermediates.[5]

Thiodepsipeptides as Intermediates

Recent research has highlighted the robust formation of thiodepsipeptides, which contain both thioester and peptide bonds, under prebiotically plausible conditions.[5][12] These molecules can form through the dry-down reactions of mercaptoacids and amino acids over a wide range of pH and temperature conditions.[5][7] Thiodepsipeptides are considered important intermediates, as the thioester linkages within their structure can be subsequently converted to peptide bonds through intramolecular or intermolecular thioester-amide exchange.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the role of thioesters in the origin of life.

Formation of Thiodepsipeptides and Peptides via Dry-Down Reactions[5]

-

Materials: L-alanine (Ala), thioglycolic acid (tg), imidazole, Eppendorf tubes.

-

Procedure:

-

Prepare aqueous solutions of thioglycolic acid and L-alanine. For pH-dependent experiments, add varying equivalents of imidazole to adjust the initial pH.

-

For a typical reaction, mix tg and Ala in a 5:1 molar ratio.

-

Aliquot the solutions into Eppendorf tubes.

-

Dry the samples in an oven or on a dry block at a specified temperature (e.g., 25°C, 37°C, 50°C, 65°C, or 85°C) for a set period (e.g., seven days).

-

To mimic early Earth's anaerobic atmosphere and prevent thiol oxidation, conduct the reactions in an anaerobic chamber.

-

Analyze the resulting products using methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic resonance (NMR) spectroscopy to identify and quantify the formation of thiodepsipeptides and peptides.

-

Prebiotic Amino Acid Thioester Synthesis from Formose Substrates[11]

-

Materials: Formaldehyde, glycolaldehyde, ammonium (B1175870) chloride, 3-mercaptopropionic acid, acetic acid.

-

Procedure:

-

Prepare a solution containing 20 mM formaldehyde, 20 mM glycolaldehyde, 20 mM ammonium chloride, 23 mM 3-mercaptopropionic acid, and 23 mM acetic acid. The initial pH should be around 5.2.

-

Incubate the solution at 40°C for 35 days.

-

At various time points, take aliquots of the reaction mixture for analysis.

-

Analyze the samples for the presence and quantity of amino acids (e.g., alanine and homoserine) using appropriate analytical techniques. This experiment presumes the formation of amino acid thioesters as intermediates.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks and experimental workflows related to the role of thioesters in the origin of life.

Caption: The "Thioester World" hypothesis logical flow.

Caption: Experimental workflow for prebiotic peptide synthesis.

Caption: Geoelectrochemical synthesis of thioesters.

Thioesters in Protocells and Early Metabolism

The role of thioesters extends beyond the synthesis of simple molecules to their potential involvement in the emergence of primitive metabolic pathways and the formation of protocells. Thioesters are central to many modern metabolic pathways, suggesting their ancient origins.[3] In a prebiotic context, thioester-driven reactions could have led to the synthesis of lipids necessary for forming primitive membranes.[14] For instance, cysteine has been shown to react spontaneously with short-chain thioesters to form diacyl lipids, which can then self-assemble into vesicles.[14]

Furthermore, thioesters could have been integral to the development of an early, non-enzymatic version of the reverse tricarboxylic acid (rTCA) cycle, a key pathway for carbon fixation.[8][15] The formation of thioester analogs of rTCA cycle intermediates through wet-dry cycles provides a plausible route for the emergence of this central metabolic pathway.[8]

Convergence with the RNA World

The "Thioester World" is not mutually exclusive with other origin-of-life hypotheses, such as the "RNA World." In fact, recent research suggests a convergence of these two theories.[1][2] Thioesters could have provided the necessary energy and chemical activation for the synthesis of RNA precursors and for the aminoacylation of RNA molecules, a critical step in the evolution of translation.[2][16] Experiments have shown that thioesters can facilitate the binding of amino acids to RNA, suggesting a potential link between early metabolism, the genetic code, and the beginnings of protein synthesis.[1][16]

Conclusion

The "Thioester World" hypothesis provides a compelling framework for understanding the chemical origins of life. Thioesters are not only prebiotically plausible but also possess the requisite chemical properties to have served as the primary energy currency and key synthetic intermediates on the early Earth. Their demonstrated role in the formation of peptides, their potential involvement in the emergence of protocells and early metabolic pathways, and their convergence with the "RNA World" hypothesis underscore their fundamental importance. Further research into the prebiotic synthesis and reactivity of thioesters will continue to illuminate the intricate chemical pathways that led to the dawn of life.

References

- 1. Scientists Think They’ve Found Life’s Original Catalyst [popularmechanics.com]

- 2. Experiment sheds light on the origin of life, supporting the existence of a ‘thioester world’ before living beings | Science | EL PAÍS English [english.elpais.com]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. communities.springernature.com [communities.springernature.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Prebiotic formation of 'energy-rich' thioesters from glyceraldehyde and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioesters provide a plausible prebiotic path to proto-peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. Prebiotic amino acid thioester synthesis: thiol-dependent amino acid synthesis from formose substrates (formaldehyde and glycolaldehyde) and ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioesters pave the path to robust formation of prebiotic peptides - American Chemical Society [acs.digitellinc.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Environmental boundary conditions for the origin of life converge to an organo-sulfur metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNA and Sulfur Compounds Possibly Created the First Peptides on Earth | The Scientist [the-scientist.com]

An In-depth Technical Guide to the Solubility of Potassium Thiobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of potassium thiobenzoate in organic solvents. Due to a notable lack of specific quantitative data in publicly accessible scientific literature, this document focuses on presenting available qualitative solubility information, outlining a detailed experimental protocol for the quantitative determination of its solubility, and providing a visual workflow to guide researchers in this process. This guide is intended to be a foundational resource for scientists and professionals in drug development and chemical synthesis who require an understanding of the solubility characteristics of potassium thiobenzoate for their research.

Introduction

Potassium thiobenzoate (C₇H₅KOS) is an organic salt used as an intermediate in various chemical syntheses.[1][2][3][4][5][6][7][8][9][10] Its solubility in different organic solvents is a critical parameter for its application in reaction chemistry, purification, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to collate the available information on the solubility of potassium thiobenzoate and to provide a practical framework for researchers to determine this property experimentally.

Qualitative Solubility Data

| Solvent Class | Solvent Examples | Expected/Reported Solubility of Potassium Thiobenzoate & Similar Salts | References |

| Protic Polar | Methanol (B129727), Ethanol | Expected to be Soluble | [11] |

| Aprotic Polar | Acetone, THF, DMSO | Expected to be Soluble to Very Soluble | [1][12][13][14][15][16][17][18] |

| Non-Polar Aromatic | Toluene, Benzene | Expected to be Slightly Soluble to Insoluble | [1][11][19] |

| Non-Polar Aliphatic | Hexane, Petroleum Ether | Expected to be Insoluble | [11][20] |

Note: The solubility of potassium tert-butoxide, another potassium salt of an organic acid, is reported to be very high in t-butanol, isobutanol, isopropanol, tetrahydrofuran, and pyridine, and slight in aromatic hydrocarbons.[1] This supports the general trend of higher solubility in polar solvents.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a generalized experimental protocol for determining the solubility of potassium thiobenzoate in an organic solvent is provided below. This method is based on the principle of creating a saturated solution and then measuring the concentration of the solute.[21][22]

Objective: To determine the solubility of potassium thiobenzoate in a specific organic solvent at a given temperature.

Materials:

-

Potassium thiobenzoate (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with secure caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid potassium thiobenzoate to a pre-weighed vial. The excess is crucial to ensure saturation. b. Add a known volume or mass of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled environment and agitate it using a magnetic stirrer or shaker bath for a predetermined equilibration time (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium.[21][22]

-

Sample Collection and Preparation: a. After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. c. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Quantitative Analysis: a. Gravimetric Method: i. Weigh the vial containing the filtered saturated solution. ii. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the potassium thiobenzoate. iii. Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved potassium thiobenzoate. iv. Calculate the solubility in terms of g/100 mL or g/kg of solvent. b. Chromatographic Method (HPLC): i. Prepare a series of standard solutions of potassium thiobenzoate of known concentrations in the same solvent. ii. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration. iii. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. iv. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. v. Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Data Presentation:

The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility with appropriate units (e.g., g/100 mL, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of potassium thiobenzoate.

Conclusion

This technical guide consolidates the currently available, albeit limited, information on the solubility of potassium thiobenzoate in organic solvents. The provided qualitative data serves as a useful starting point for solvent selection. However, for applications requiring precise solubility values, experimental determination is necessary. The detailed protocol and workflow diagram presented herein offer a robust framework for researchers to generate reliable quantitative solubility data, thereby facilitating the effective use of potassium thiobenzoate in their scientific endeavors. Future research dedicated to the systematic measurement and publication of these solubility data would be of great value to the chemical and pharmaceutical research communities.

References

- 1. suparnachemicals.co.in [suparnachemicals.co.in]

- 2. Potassium thiobenzoate | C7H5KOS | CID 23681850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium thiobenzoate, 95% | Fisher Scientific [fishersci.ca]

- 4. Potassium thiobenzoate, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. thomassci.com [thomassci.com]

- 6. Potassium thiobenzoate, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 7. Potassium thiobenzoate, 95% | Fisher Scientific [fishersci.ca]

- 8. Potassium thiobenzoate, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 9. Potassium thiobenzoate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Cas Landing [thermofisher.com]

- 11. In which organic solvents are potassium thioacetate soluble-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]

- 12. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Potassium Thiocyanate | YOYO Chemicals [yoyochem.com]

- 15. chemistry-chemists.com [chemistry-chemists.com]

- 16. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gchemglobal.com [gchemglobal.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Potassium;hexane-1-thiolate | C6H13KS | CID 134895353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Scarcity and Significance of Naturally Occurring Thiobenzoate-Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural occurrence of compounds featuring a thiobenzoate or related aromatic thiocarboxylic acid moiety is a rare but significant area of natural product chemistry. These molecules, characterized by a sulfur-containing analogue of a benzoic acid derivative, exhibit intriguing biosynthetic origins and potent biological activities. This technical guide provides an in-depth exploration of the known naturally occurring aromatic thiocarboxylic acids, with a primary focus on thioplatensimycin, thioplatencin, thioquinolobactin, and pyridine-2,6-dithiocarboxylic acid. It details their microbial producers, biosynthesis, and quantitative production data. Furthermore, this guide furnishes comprehensive experimental protocols for the fermentation, isolation, and characterization of these compounds, alongside a thorough presentation of their spectral data. Visualized through Graphviz diagrams, the biosynthetic pathways of these rare natural products are elucidated to provide a clear understanding of the enzymatic logic governing their formation.

Introduction to Naturally Occurring Aromatic Thiocarboxylic Acids

While thioesters are common intermediates in primary and secondary metabolism, most notably in the form of acetyl-CoA and other acyl-CoA thioesters, the presence of a stable, secreted thiocarboxylic acid, particularly an aromatic one, is an exception in nature.[1] These compounds are of significant interest to drug development professionals due to their potential as novel pharmacophores.[2] The replacement of an oxygen atom with sulfur in the carboxyl group can significantly alter the molecule's chemical and physical properties, including its acidity, nucleophilicity, and ability to chelate metals, often leading to unique biological activities.[3]

To date, only a handful of such compounds have been isolated and characterized from microbial sources. This guide will focus on the most well-documented examples, providing the technical details necessary for their study and potential exploitation.

Key Naturally Occurring Aromatic Thiocarboxylic Acids

The primary examples of naturally occurring aromatic thiocarboxylic acids are produced by bacteria, predominantly from the phyla Actinobacteria and Pseudomonadota.

Thioplatensimycin and Thioplatencin

Thioplatensimycin (thioPTM) and thioplatencin (thioPTN) are potent antibacterial compounds produced by Streptomyces platensis.[4] They are, in fact, the nascent products of their respective biosynthetic pathways, with their more commonly known carboxylic acid congeners, platensimycin (B21506) (PTM) and platencin (B21511) (PTN), being products of non-enzymatic hydrolysis during fermentation and isolation.[4]

Thioquinolobactin

Thioquinolobactin is a siderophore, an iron-chelating compound, produced by Pseudomonas fluorescens to facilitate iron uptake.[5] Its biosynthesis is a fascinating example of sulfur transfer chemistry.[6]

Pyridine-2,6-dithiocarboxylic Acid (PDTC)

Pyridine-2,6-dithiocarboxylic acid (PDTC) is another siderophore, produced by Pseudomonas stutzeri and Pseudomonas putida.[7][8] It is a potent metal chelator with antimicrobial properties.[9][10]

Quantitative Data on Production

The production of these thiocarboxylic acids is often tightly regulated and can be influenced by fermentation conditions. The following table summarizes the reported production titers. It is important to note that titers are often reported for the more stable carboxylic acid hydrolysis products (e.g., PTM), which serve as a proxy for the original thio-compound production.

| Compound | Producing Organism | Strain | Titer (mg/L) | Reference |

| Platensimycin (from thioPTM) | Streptomyces platensis | SB12026 (engineered) | 310 | [11] |

| Platensimycin (from thioPTM) | Streptomyces platensis | SB12026 (optimized) | 1560 | [11] |

| Platensimycin (from thioPTM) | Streptomyces platensis | SB12051 (engineered) | 836 | [12] |

| Platencin (from thioPTN) | Streptomyces platensis | SB12052 (engineered) | 791 | [12] |

Biosynthetic Pathways

The formation of the thiocarboxylic acid moiety in these natural products involves specialized enzymatic machinery that activates a carboxylic acid and subsequently replaces the oxygen with sulfur.

Biosynthesis of Thioplatensimycin